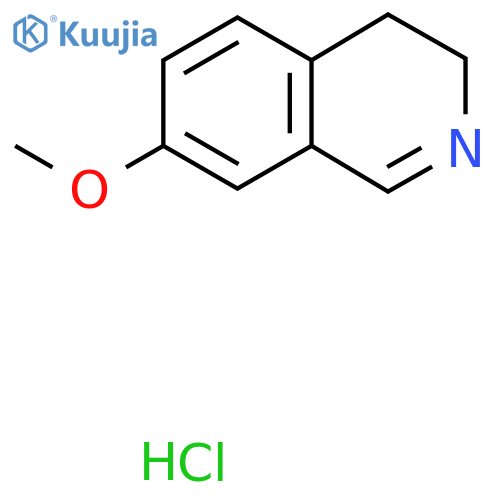Cas no 1216775-99-3 (3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride)

1216775-99-3 structure
商品名:3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride
CAS番号:1216775-99-3
MF:C10H12ClNO
メガワット:197.661381721497
CID:2131020
3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride 化学的及び物理的性質
名前と識別子
-
- 7-methoxy-3,4-dihydroisoquinoline hydrochloride
- 7-Methoxy-3,4-dihydroisoquinoline;hydrochloride
- 3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride
-
- インチ: 1S/C10H11NO.ClH/c1-12-10-3-2-8-4-5-11-7-9(8)6-10;/h2-3,6-7H,4-5H2,1H3;1H
- InChIKey: HMACMLYJQSLGMA-UHFFFAOYSA-N
- ほほえんだ: Cl.O(C)C1C=CC2=C(C=NCC2)C=1
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 179
- トポロジー分子極性表面積: 21.6
3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | D450810-1g |
3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride |
1216775-99-3 | 1g |
$ 2720.00 | 2022-06-05 | ||
| TRC | D450810-1000mg |
3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride |
1216775-99-3 | 1g |
$3284.00 | 2023-05-18 | ||
| TRC | D450810-500mg |
3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride |
1216775-99-3 | 500mg |
$ 1200.00 | 2023-09-07 | ||
| TRC | D450810-250mg |
3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride |
1216775-99-3 | 250mg |
$907.00 | 2023-05-18 | ||
| TRC | D450810-100mg |
3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride |
1216775-99-3 | 100mg |
$414.00 | 2023-05-18 |
3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride 関連文献
-
Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
1216775-99-3 (3,4-Dihydro-7-methoxy-isoquinoline Hydrochloride) 関連製品
- 1181614-99-2(1-[(Butan-2-yl)amino]-2-methylpropan-2-ol)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)
- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 92407-84-6(1-(2-Chlorobenzyl)-2-methyl-1H-indole-3-carbaldehyde)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)
- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
